(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate
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Overview
Description
(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including acetoxy, methoxy, and phenylmethoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule containing hydroxyl groups. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl benzoate
- (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl propionate
- (3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl butyrate
Uniqueness
(3,4-Diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C20H26O9 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C20H26O9/c1-12(21)25-11-16-17(27-13(2)22)18(28-14(3)23)19(20(24-4)29-16)26-10-15-8-6-5-7-9-15/h5-9,16-20H,10-11H2,1-4H3 |
InChI Key |
CXNXUYGQOQJMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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